3-methyl-6-phenyl-1,2,4,5-tetrazine
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Overview
Description
3-Methyl-6-phenyl-1,2,4,5-tetrazine is a heterocyclic aromatic organic compound with the molecular formula C9H8N4. It is a derivative of 1,2,4,5-tetrazine, featuring a phenyl group at the 6-position and a methyl group at the 3-position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Methyl-6-Phenyl-1,2,4,5-Tetrazine is a type of tetrazine, a class of compounds that have become extremely useful tools in chemical biology Tetrazines are known to react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .
Mode of Action
The mode of action of this compound involves inverse electron demand Diels-Alder cycloaddition reactions . This compound interacts with its targets (strained alkenes) to form a stable covalent bond. This interaction results in changes at the molecular level, altering the structure and function of the target molecules.
Biochemical Pathways
Tetrazines are known to be involved in bioorthogonal chemistry, which involves reactions that can occur inside living systems without interfering with native biochemical processes . The exact downstream effects would depend on the specific targets and the biological context.
Pharmacokinetics
The molecular formula of this compound is c9h8n4 , and its average mass is 172.187 Da . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and the biological context. Given its reactivity with strained alkenes, it could potentially be used to modify proteins or other biomolecules in a controlled manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . These precautions suggest that the compound’s reactivity and stability could be affected by exposure to air, light, or moisture.
Biochemical Analysis
Biochemical Properties
It is known that tetrazine derivatives, including 3-methyl-6-phenyl-1,2,4,5-tetrazine, have been used in bioorthogonal chemistry, which requires selective, often site-specific labeling of targets
Cellular Effects
Tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that most tetrazine-appended probes apply either a this compound or a 3-phenyl-1,2,4,5-tetrazine as the quencher moiety . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may have some stability and long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may interact with certain enzymes or cofactors and may have some effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may interact with certain transporters or binding proteins and may have some effects on its localization or accumulation.
Subcellular Localization
It is known that tetrazine derivatives have been used in the design of functionalized tetrazines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-phenyl-1,2,4,5-tetrazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method is the reaction of 3-methyl-6-phenyl-1,2,4-triazinone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-phenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-tetrazine derivatives.
Reduction: Reduction reactions typically yield the corresponding hydrazine derivatives.
Substitution: Substitution reactions can produce a variety of substituted tetrazines, depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-phenyl-1,2,4,5-tetrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in bioorthogonal labeling techniques for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methyl-6-phenyl-1,2,4,5-tetrazine is similar to other tetrazine derivatives, such as 1,2,4,5-tetrazine and 3,6-diphenyl-1,2,4,5-tetrazine. its unique substitution pattern gives it distinct chemical properties and reactivity. For example, the presence of the methyl group at the 3-position enhances its stability and reactivity compared to unsubstituted tetrazines.
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Properties
CAS No. |
38634-12-7 |
---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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